molecular formula C8H14N2O B1426837 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one CAS No. 1343805-37-7

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one

Cat. No.: B1426837
CAS No.: 1343805-37-7
M. Wt: 154.21 g/mol
InChI Key: XQOLQRIRFPZWQM-UHFFFAOYSA-N
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Description

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one is a chemical compound featuring a pyrrolidin-2-one core, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery. The pyrrolidin-2-one structure is a privileged motif found in compounds with a wide range of pharmacological activities. For instance, substituted pyrrolidines are key components in the design of novel dual-target therapeutics, such as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists being investigated for producing analgesic effects with potentially reduced misuse liability . Furthermore, the pyrrolidin-2-one structure appears in compounds studied for their antiarrhythmic and antihypertensive effects due to adrenolytic activity . This particular derivative is functionalized with a prop-2-en-1-yl (allyl) amino group, which may offer a versatile handle for further chemical modification or influence its interaction with biological targets. As a building block, it enables researchers to explore structure-activity relationships (SAR) and develop new chemical probes or lead compounds. Its applications span across various research fields, including the synthesis of more complex molecules for pharmaceutical R&D, the investigation of mechanisms of action, and the development of treatments for neurological and cardiovascular conditions. The compound is provided for research purposes as part of these explorations. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-3-(prop-2-enylamino)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-5-9-7-4-6-10(2)8(7)11/h3,7,9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLQRIRFPZWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • S-pyroglutamic acid or pyrrolidin-2-one derivatives serve as chiral starting materials or scaffolds.
  • Protection of amino groups is commonly achieved using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
  • Activation of carboxyl groups or formation of esters (e.g., methyl esters) facilitates nucleophilic addition reactions.

Introduction of the Prop-2-en-1-ylamino Group

  • The allylamino substituent (prop-2-en-1-ylamino) is introduced by nucleophilic substitution of a leaving group on the pyrrolidinone ring or by addition to activated intermediates.
  • For example, nucleophilic aromatic substitution or addition of allylamine derivatives under basic conditions can yield the desired amino-substituted pyrrolidinones.
  • This step often requires careful control of reaction conditions (temperature, solvent, base) to maximize yield and selectivity.

N-Methylation of the Pyrrolidinone Nitrogen

  • Methylation at the nitrogen (1-methyl position) is typically performed using methylating agents such as methyl iodide or methyl triflate under controlled conditions.
  • Protection of other reactive sites (e.g., Boc protection) is essential during methylation to avoid undesired side reactions.

Deprotection and Final Purification

  • Removal of protecting groups (e.g., Boc deprotection) is achieved using acidic conditions such as trifluoroacetic acid or hydrochloric acid in organic solvents.
  • The final compound is purified by chromatographic techniques (silica gel column chromatography) to obtain high purity.

Representative Synthesis Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Protection of amino group Boc anhydride, base Boc-protected amino acid or pyrrolidinone derivative
2 Esterification Methanol, acid catalyst Methyl ester intermediate
3 Nucleophilic addition/substitution Allylamine, base Introduction of prop-2-en-1-ylamino substituent
4 N-Methylation Methyl iodide/triflate, base 1-Methylated pyrrolidinone
5 Deprotection Acid (TFA or HCl) Removal of Boc, yielding target compound
6 Purification Silica gel chromatography Pure this compound

Research Findings and Optimization

  • Studies indicate that the choice of protecting groups and the sequence of methylation and amination steps significantly affect the yield and stereochemical purity of the product.
  • The use of chiral starting materials such as S-pyroglutamic acid ensures retention of stereochemistry at the 5-position of the pyrrolidinone ring, which is critical for biological activity.
  • Reaction conditions such as temperature, solvent polarity, and base strength have been optimized to minimize side reactions and maximize the incorporation of the allylamino substituent.
  • Analytical data including ^1H-NMR, mass spectrometry, and chromatographic purity confirm the successful synthesis and structural integrity of the compound.

Comparative Table of Key Synthetic Parameters from Literature

Parameter Typical Conditions Notes
Amino group protection Boc protection, room temperature Prevents side reactions during methylation and substitution
Esterification Methanol, acidic catalyst, reflux Facilitates nucleophilic additions
Allylamino substitution Allylamine, base (e.g., NaH, K2CO3), 0–50°C Requires careful control to avoid polymerization of allyl group
N-Methylation Methyl iodide or methyl triflate, base, 0–25°C Protect other functional groups to avoid side reactions
Deprotection Trifluoroacetic acid (TFA), room temp Efficient Boc removal without racemization
Purification Silica gel chromatography, gradient elution Ensures high purity for biological testing

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrrolidin-2-one derivatives and their properties, based on the evidence:

Compound Substituents Biological Activity Key Findings References
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxalinyl at 3-position Antimicrobial activity against bacterial/fungal pathogens Moderate inhibition; docking studies suggest interactions with microbial enzymes.
1-Methyl-3-(trifluoroacetyl)pyrrolidin-2-one Trifluoroacetyl at 3-position Not reported Molecular weight: 195.14; potential reactivity for cycloaddition reactions.
RP 57967 Nitroimidazole-methylene at 3-position Anti-infectious (anaerobic bacteria, Trichomonas vaginalis) Superior activity to metronidazole; synthesized via SRN1 reaction.
Pyrrolidin-2,5-dione analogs Diketone ring Antiseizure activity Lower safety margin (TD50 < 300 mg/kg) vs. pyrrolidin-2-one derivatives.
Oxadiazole thioether derivatives 1,3,4-Oxadiazole + pyrazole Fungicidal (>50% inhibition at 50 μg/mL) and herbicidal (bleaching effects) Trifluoromethyl groups enhance activity; docking confirms SDH protein interactions.

Key Comparative Insights

Substituent Impact on Bioactivity: Quinoxalinyl and heterocyclic groups () enhance antimicrobial and anti-infectious activities, likely through enzyme inhibition (e.g., SDH in fungi ). Trifluoromethyl/acetyl groups () improve lipophilicity and target binding, critical for fungicidal and herbicidal effects.

Synthesis and Purification: Most analogs are synthesized via nucleophilic substitution or cycloaddition (), with purification by column chromatography (). Green synthesis methods (e.g., aqueous/organic solvent systems) are emphasized for 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one .

Safety and Efficacy :

  • Pyrrolidin-2-one derivatives generally exhibit better safety profiles than pyrrolidin-2,5-dione analogs ().
  • RP 57967 demonstrates a high therapeutic index in anti-infectious applications .

Molecular Docking Trends: Docking studies reveal that carbonyl groups and aromatic substituents (e.g., quinoxalinyl, oxadiazole) are critical for binding to microbial enzymes ().

Biological Activity

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one, also known as 3-(allylamino)-1-methylpyrrolidin-2-one, is a pyrrolidine derivative with potential biological activities that have attracted research interest. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

  • IUPAC Name : 3-(allylamino)-1-methylpyrrolidin-2-one
  • Molecular Formula : C8_8H14_{14}N2_2O
  • CAS Number : 1343805-37-7
  • Molecular Weight : 154.21 g/mol

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an antimicrobial agent. This section reviews its antibacterial and antifungal activities, along with relevant case studies and findings.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrolidine derivatives, including this compound.

  • Antibacterial Efficacy : A study reported that pyrrolidine derivatives showed promising antibacterial effects with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and E. coli . The presence of the allyl group in the structure may enhance the interaction with bacterial cell membranes, contributing to its efficacy.
  • Mechanism of Action : The mechanism through which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis . This is consistent with findings from other pyrrolidine derivatives that have demonstrated similar mechanisms.
  • Comparative Studies : In comparative studies, this compound was found to be more effective than some traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the key physicochemical properties of 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one, and how are they experimentally determined?

The compound’s critical properties include melting point (mp), boiling point (bp), and molecular weight. These are determined via differential scanning calorimetry (DSC) for mp , gas chromatography-mass spectrometry (GC-MS) for bp , and high-resolution mass spectrometry (HRMS) for molecular weight. For example, structurally similar pyrrolidinone derivatives exhibit mp ranges of 227°C and bp around 91°C under standard conditions .

Q. What synthetic methodologies are commonly employed to prepare pyrrolidin-2-one derivatives like this compound?

Synthesis typically involves nucleophilic substitution or catalytic coupling. For instance, allylamine (prop-2-en-1-ylamine) can react with a pre-functionalized pyrrolidinone under basic conditions. Reaction optimization includes controlling temperature (e.g., 0–50°C) and using aqueous HCl for acid-catalyzed cyclization, as seen in analogous syntheses . Solvent choice (e.g., polar aprotic solvents like DMF) and stoichiometric ratios are critical for yield improvement.

Q. How is the purity of this compound validated in academic research?

Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H-NMR can confirm the presence of the allylamine group (δ 5.0–6.0 ppm for vinyl protons) and methyl group (δ 1.2–1.5 ppm) . Impurity profiling using LC-MS is recommended for detecting side products like unreacted amines or dimerized species .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities of pyrrolidin-2-one derivatives?

Contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) require systematic analysis of experimental variables:

  • Dose-response curves : Validate activity thresholds using IC50_{50}/EC50_{50} values across multiple assays .
  • Cell line specificity : Test across diverse cell types (e.g., HEK293 vs. HeLa) to identify tissue-selective effects .
  • Metabolic stability : Assess compound degradation in vitro (e.g., liver microsome assays) to rule out artifactual results .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to predict reactive sites. For example:

  • The carbonyl group (C=O) at position 2 is electrophilic, making it susceptible to nucleophilic attack .
  • The allylamine substituent’s conjugation with the pyrrolidinone ring reduces basicity, favoring substitution over elimination .
    Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via 13C^{13}C-NMR) is recommended .

Q. What advanced characterization techniques are suitable for analyzing stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • X-ray crystallography : Determine absolute configuration, as demonstrated for (Z)-1-[4-fluoro-2-(pyrrolidin-1-yl)-phenyl] derivatives .
  • Circular dichroism (CD) : Correlate optical activity with stereochemistry for solutions where crystallography is impractical .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

  • Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .
  • Catalyst screening : Optimize transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve regioselectivity .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) in real time .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

Data Analysis and Experimental Design

Q. How should researchers design experiments to account for batch-to-batch variability in spectroscopic data?

  • Internal standards : Use deuterated analogs (e.g., 2H3^2H_3-methyl groups) to normalize NMR shifts .
  • Statistical models : Apply principal component analysis (PCA) to identify outliers in FTIR or Raman spectra .
  • Cross-validation : Replicate experiments across independent labs to confirm reproducibility .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data for this compound?

  • Probit analysis : Calculate LD50_{50} values from mortality curves .
  • ANOVA with post-hoc tests : Compare toxicity across concentrations (e.g., 1–100 μM) .
  • Benchmark dose (BMD) modeling : Identify safe exposure thresholds for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one
Reactant of Route 2
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1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one

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